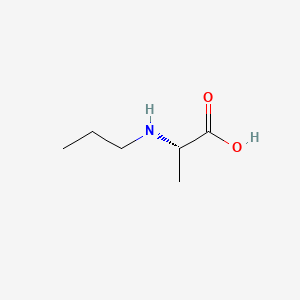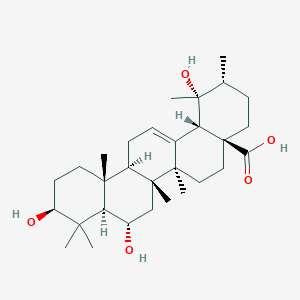
2,4-Dihydroxyphenylboronicacid
Overview
Description
2,4-Dihydroxyphenylboronic acid is an organic compound with the molecular formula C6H7BO4. It is a derivative of phenylboronic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dihydroxyphenylboronic acid typically involves the reaction of phenylboronic acid with hydroxylating agents. One common method is the direct hydroxylation of phenylboronic acid using hydrogen peroxide in the presence of a catalyst . Another approach involves the use of organolithium reagents followed by treatment with borate to yield the intermediate boronate, which is then converted to the boronic acid through acidic work-up .
Industrial Production Methods: Industrial production of 2,4-dihydroxyphenylboronic acid often employs scalable methods such as the one-pot synthesis approach. This method is advantageous due to its simplicity and efficiency, allowing for the incorporation of polymerizable boronic acid derivatives into polymer networks through radical-initiated polymerization or sol-gel polymerization .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenylboronic acid derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Palladium catalysts and bases like potassium acetate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinones.
Reduction: Phenylboronic acid derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2,4-Dihydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dihydroxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, forming a cyclic ester with the diol groups. This property is exploited in various sensing and separation applications .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxyl groups present in 2,4-dihydroxyphenylboronic acid.
3-Formylphenylboronic acid: Contains a formyl group instead of hydroxyl groups.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group at the 4 position.
Uniqueness: 2,4-Dihydroxyphenylboronic acid is unique due to the presence of two hydroxyl groups, which enhance its reactivity and binding affinity for cis-diol-containing molecules. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as in the development of sensors and drug delivery systems .
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAPBRMABUNZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623221 | |
| Record name | (2,4-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312943-20-6 | |
| Record name | (2,4-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B3046764.png)













